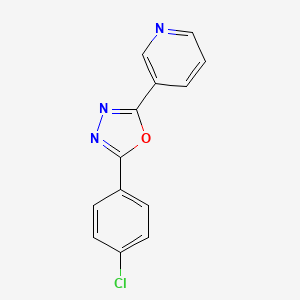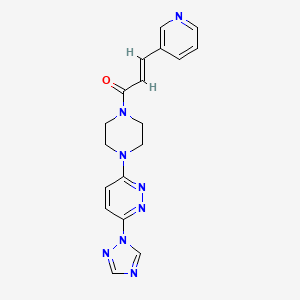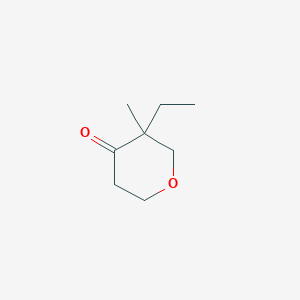
(E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide is a complex organic compound that features a combination of phenyl, pyridazinyl, and pyrrolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a pyridazinone derivative with a phenyl-substituted ethenesulfonamide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by heating under reflux to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel complexes, can also be employed to enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenesulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or phenyl rings, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, lithium diisopropylamide, and other strong nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrogenated ethenesulfonamide compounds, and substituted pyridazinyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It has shown promise in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: Compounds such as 6-(4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl)-2-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Pyrrolidin-2-ones: Compounds like pyrrolidin-2-one derivatives.
Uniqueness
(E)-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)ethenesulfonamide is unique due to its combination of phenyl, pyridazinyl, and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-29(28,16-13-18-7-2-1-3-8-18)25-20-10-6-9-19(17-20)21-11-12-22(24-23-21)26-14-4-5-15-26/h1-3,6-13,16-17,25H,4-5,14-15H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWVXMMVQUVTLK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine](/img/structure/B2741760.png)
![N-(3,4-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2741761.png)

![1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2741767.png)





![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2741776.png)



![1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2741781.png)
